molecular formula C8H16ClNO2 B569317 (S)-Ethyl piperidine-3-carboxylate hydrochloride CAS No. 115655-08-8

(S)-Ethyl piperidine-3-carboxylate hydrochloride

Cat. No.: B569317
CAS No.: 115655-08-8
M. Wt: 193.671
InChI Key: ZCEGLOKZSLNARG-FJXQXJEOSA-N
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Description

(S)-Ethyl piperidine-3-carboxylate hydrochloride is a chiral compound belonging to the piperidine family Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules

Scientific Research Applications

(S)-Ethyl piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Future Directions

The future directions in the research of similar compounds involve the development of efficient and sustainable methods for the synthesis of nitrogen heterocycles . These methods could be useful for key transformations in the syntheses of antipsychotic drugs and the preparation of important intermediates in synthetic routes of certain therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl piperidine-3-carboxylate hydrochloride typically involves the esterification of piperidine-3-carboxylic acid. The process begins with the chiral resolution of racemic piperidine-3-carboxylic acid, followed by the esterification with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves the hydrogenation of pyridine derivatives. This process is catalyzed by molybdenum disulfide or other suitable catalysts under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Phosphorinane: A six-membered ring with one phosphorus atom.

Uniqueness: (S)-Ethyl piperidine-3-carboxylate hydrochloride is unique due to its chiral nature and specific ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662883
Record name Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-08-8
Record name Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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